Sodium anthraquinone-1-sulfonate
Overview
Description
Sodium anthraquinone-1-sulfonate (AMS) is a compound useful in organic synthesis . It is used as a catalyst in the production of alkaline pulping in the soda process . It goes through a redox cycle similar to that of anthraquinone to give a catalytic effect .
Synthesis Analysis
The synthesis of Sodium anthraquinone-1-sulfonate involves using anthraquinone-1-sulfonate as raw material. The process comprises the steps of nitrification, dilution, purification, and reduction .Molecular Structure Analysis
The molecular formula of Sodium anthraquinone-1-sulfonate is C14H7NaO5S . Its molecular weight is 310.25 .Chemical Reactions Analysis
Sodium anthraquinone-1-sulfonate is involved in multiple redox reactions . It has been identified as a highly promising lead structure for various applications in organic electronics . The calculated electrochemical reduction potentials of Sodium anthraquinone-1-sulfonate have been correlated against newly measured experimental data .Physical And Chemical Properties Analysis
Sodium anthraquinone-1-sulfonate is a light orange to yellow to green powder to crystal .Scientific Research Applications
Redox Flow Batteries
Sodium anthraquinone-1-sulfonate is used as a model system to investigate factors underlying their aqueous solubility . This research is crucial for the design of high capacity electrolytes for redox flow batteries (RFBs), which have a unique edge in grid-scale energy storage .
Electrochemical Applications
Anthraquinone and its derivatives, including Sodium anthraquinone-1-sulfonate, are identified as highly promising lead structures for various applications in organic electronics . They are used in the formulation of hierarchical screening strategies for materials associated with organic electronics .
Preparation of Polypyrrole Films
Sodium anthraquinone-1-sulfonate has been used as a dopant in the preparation of polypyrrole films by electrochemical polymerization . This application is significant in the field of conductive polymers.
Organic Synthesis
Sodium anthraquinone-1-sulfonate is a useful compound in organic synthesis . It can be used in the preparation of various organic compounds, contributing to the advancement of organic chemistry.
Anticancer Agents
Anthraquinone derivatives, including Sodium anthraquinone-1-sulfonate, have shown promising antiproliferative activity against certain types of cancer cells . This makes them potential candidates for the development of new anticancer drugs .
Investigation of Aqueous Solubility
Sodium anthraquinone-1-sulfonate is used to investigate the aqueous solubility of anthraquinone sulfonate salts . This research is important for understanding the solubilities of organic salts for the design of high capacity electrolytes for aqueous flow batteries .
Mechanism of Action
Target of Action
Sodium anthraquinone-1-sulfonate (SA1S) is an organic compound that primarily targets redox reactions . It is used as a redox mediator in various biochemical processes .
Mode of Action
SA1S interacts with its targets through redox reactions . It can be reversibly oxidized and reduced, assisting in extracellular electron transfer (EET) processes . The sulfonate functional group of SA1S offers excellent hydrophilicity, which promotes the molecular level binding of SA1S with reduced graphene oxide (rGO) and leads to a 3D interconnected xerogel .
Biochemical Pathways
The primary biochemical pathway affected by SA1S is the electron transfer process . As a redox mediator, SA1S facilitates the transfer of electrons in biochemical reactions, thereby influencing the overall redox balance within the system .
Pharmacokinetics
Its solubility in water is known to be moderate , which could influence its bioavailability and distribution within the body.
Result of Action
The primary result of SA1S’s action is the facilitation of electron transfer in biochemical reactions . This can influence various downstream processes, including energy generation, environmental remediation, and chemical production .
Action Environment
The action of SA1S can be influenced by various environmental factors. For instance, its solubility can change significantly with a change in its counter-cation . Additionally, the position and number of the sulfonate groups can also impact its solubility . These factors can influence the compound’s action, efficacy, and stability in different environments.
Safety and Hazards
Future Directions
Sodium anthraquinone-1-sulfonate has been examined as an organic redox-active compound and highly conductive graphene nanosheets have been incorporated to enhance the electronic conductivity . This work opens a new avenue for developing high-performance supercapacitors through the rational combination of redox organic molecules with highly conductive graphene .
properties
IUPAC Name |
sodium;9,10-dioxoanthracene-1-sulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-8-4-1-2-5-9(8)14(16)12-10(13)6-3-7-11(12)20(17,18)19;/h1-7H,(H,17,18,19);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKPSXWGRWWLKR-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883320 | |
Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline powder; [MSDSonline] | |
Record name | Sodium anthraquinone-1-sulfonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7056 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
1-Mono anthraquinonesulfonic acid, sodium salt, has a water solubility of 1000 mg/100 ml water at 18 °C. | |
Record name | SODIUM ANTHRAQUINONE-1-SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
128-56-3 | |
Record name | Sodium anthraquinone-1-sulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128563 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Anthracenesulfonic acid, 9,10-dihydro-9,10-dioxo-, sodium salt (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50883320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium 9,10-dihydro-9,10-dioxoanthracene-1-sulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.450 | |
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Record name | SODIUM ANTHRAQUINONE-1-SULFONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6386 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Sodium anthraquinone-1-sulfonate be removed from environmental water samples?
A1: Yes, Sodium anthraquinone-1-sulfonate can be extracted from environmental water samples using Dowex WGR weakly anion exchange resin. [] This method allows for the determination of trace amounts of Sodium anthraquinone-1-sulfonate and Sodium anthraquinone-2-sulfonate in complex matrices like river water and soil. [] After adsorption onto the resin, the compound is eluted with a strong acid like hydrochloric acid and further derivatized for analysis via gas chromatography. []
Q2: Does Sodium anthraquinone-1-sulfonate interact with other molecules in solution?
A2: Research shows that Sodium anthraquinone-1-sulfonate exhibits competitive adsorption with Xylenol Orange on expanded graphite. [] This means that the presence of one molecule can influence the adsorption capacity of expanded graphite for the other. [] This competitive behavior is likely due to both molecules targeting similar adsorption sites on the expanded graphite surface. []
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